molecular formula C15H16N2OS B1199714 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone

1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone

Cat. No. B1199714
M. Wt: 272.4 g/mol
InChI Key: RQGNWRSISVFFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-pyrrolidinyl)-2-(8-quinolinylthio)ethanone is a member of quinolines.

Scientific Research Applications

Catalytic Behavior in Polymerization

1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone is explored for its catalytic behavior. A study synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its derivatives, which act as tridentate ligands in coordination with iron and cobalt, showing promising catalytic activities for ethylene reactivity, particularly in polymerization processes (Sun et al., 2007).

Antiproliferative Activity

In cancer research, a derivative of 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone exhibited significant antiproliferative activity. This compound forms an intercalative complex with DNA, inhibits DNA topoisomerase II, and can block the cell cycle, suggesting its potential as an anti-cancer agent (Via et al., 2008).

Synthesis of Pyrroloquinoline Derivatives

A protocol for synthesizing substituted pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes has been developed. This involves iron-catalyzed cyclization and directed C-H arylation reactions, demonstrating the chemical versatility of compounds related to 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone (Zhang et al., 2015).

Photopolymerization Initiator

Research has demonstrated that a closely related molecule, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone, can act as a photoinitiator for free radical polymerization, specifically initiating the polymerization of methyl methacrylate upon irradiation (Dereli et al., 2020).

Heterocyclic Synthesis

The compound and its derivatives have been utilized in heterocyclic synthesis, providing pathways to develop a range of biologically and medically relevant compounds, including thiophene, oxazole, triazole, and pyrimidine derivatives (Salem et al., 2021).

properties

Product Name

1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-quinolin-8-ylsulfanylethanone

InChI

InChI=1S/C15H16N2OS/c18-14(17-9-1-2-10-17)11-19-13-7-3-5-12-6-4-8-16-15(12)13/h3-8H,1-2,9-11H2

InChI Key

RQGNWRSISVFFMW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone
Reactant of Route 3
Reactant of Route 3
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone
Reactant of Route 4
Reactant of Route 4
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone
Reactant of Route 5
Reactant of Route 5
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone
Reactant of Route 6
Reactant of Route 6
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.